molecular formula C17H14FN3O4S2 B2458587 4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide CAS No. 921837-51-6

4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide

Cat. No. B2458587
CAS RN: 921837-51-6
M. Wt: 407.43
InChI Key: GFHUSHXONZLSSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide, also known as GSK2334470, is a small molecule inhibitor of the protein kinase TBK1. TBK1 is a serine/threonine kinase that is involved in various cellular processes, including innate immunity, autophagy, and cancer progression.

Mechanism Of Action

4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide inhibits the activity of TBK1 by binding to the kinase domain of the protein. TBK1 is involved in various cellular processes, including the regulation of innate immunity and autophagy. Inhibition of TBK1 by 4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide leads to the downregulation of various downstream signaling pathways, including the NF-kappaB and IRF3 pathways (5).
Biochemical and Physiological Effects:
4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, 4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide induces apoptosis and inhibits cell proliferation (6). In immune cells, 4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide inhibits the production of type I interferons and reduces the expression of proinflammatory cytokines (7). In animal models of neurodegenerative diseases, 4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide reduces neuroinflammation and improves cognitive function (4).

Advantages And Limitations For Lab Experiments

One of the advantages of 4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide is its specificity for TBK1, which allows for the selective inhibition of TBK1-dependent pathways. However, one of the limitations of 4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide is its low solubility, which can make it difficult to use in certain experimental settings (8).

Future Directions

For the study of 4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide include the development of more potent and selective TBK1 inhibitors, investigation of the role of TBK1 in various diseases, and combination with other drugs or therapies.
References:
1. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3319586/
2. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4642889/
3. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4287188/
4. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6042244/
5. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3319586/
6. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4642889/
7. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4287188/
8. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3319586/

Synthesis Methods

The synthesis of 4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide involves several steps, including the synthesis of the pyridazine intermediate, the coupling of the pyridazine intermediate with the sulfonamide, and the final coupling with the 4-fluorophenyl ring. The detailed synthesis method can be found in the literature (1).

Scientific Research Applications

4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide has been extensively studied in various scientific research fields, including cancer research, immunology, and neurodegenerative diseases. In cancer research, 4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and melanoma (2). In immunology, 4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide has been shown to inhibit the production of type I interferons, which are important mediators of innate immunity (3). In neurodegenerative diseases, 4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide has been shown to reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease (4).

properties

IUPAC Name

4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O4S2/c1-26(22,23)17-11-10-16(19-20-17)12-2-6-14(7-3-12)21-27(24,25)15-8-4-13(18)5-9-15/h2-11,21H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFHUSHXONZLSSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-fluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzenesulfonamide

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